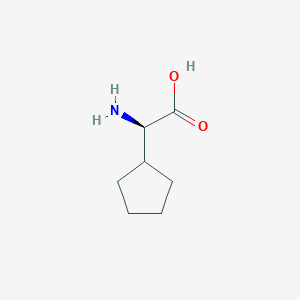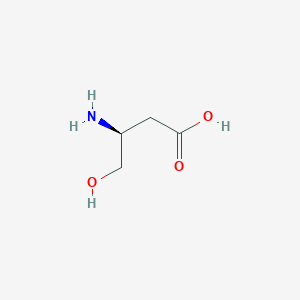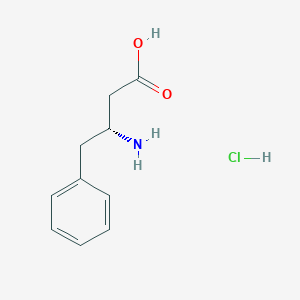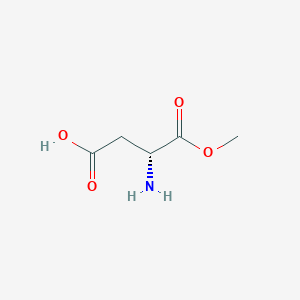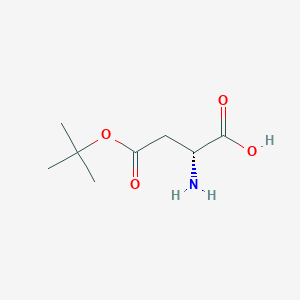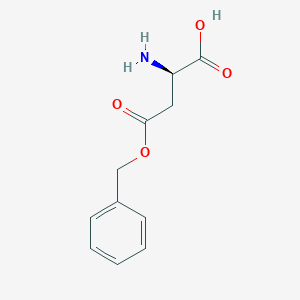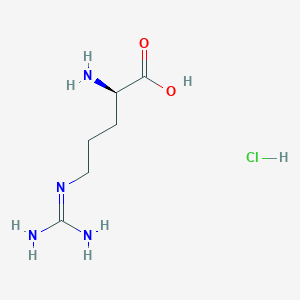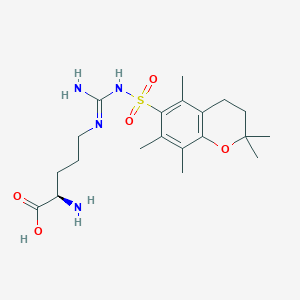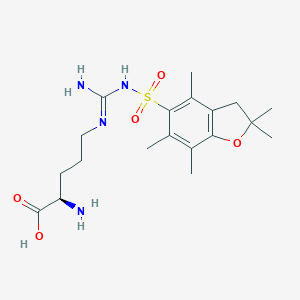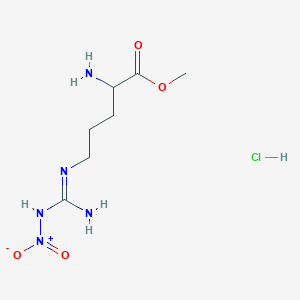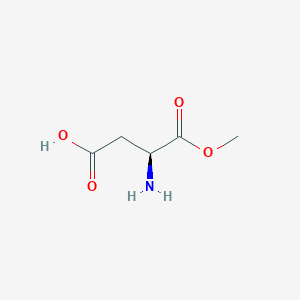
H-Asp-OMe
Descripción general
Descripción
H-Asp-OMe, also known as L-aspartic acid 1-methyl ester, is a derivative of aspartic acid. It is a colorless to slightly yellow oily liquid with a special ammonia smell. This compound is soluble in organic solvents such as ethanol and dimethyl sulfoxide but is insoluble in water . This compound is primarily used as an intermediate in pharmaceutical and organic synthesis .
Aplicaciones Científicas De Investigación
H-Asp-OMe has several scientific research applications:
Mecanismo De Acción
Target of Action
H-Asp-OMe, an aspartic acid derivative, is primarily targeted towards the secretion of anabolic hormones . These hormones play a crucial role in muscle growth and repair, making them essential for physical performance and recovery.
Mode of Action
This compound interacts with its targets by influencing the secretion of anabolic hormones . It also helps supply fuel during exercise and enhances mental performance during stress-related tasks . This compound is recognized for its ability to prevent exercise-induced muscle damage .
Biochemical Pathways
These include the secretion of anabolic hormones, which are crucial for muscle growth and repair .
Result of Action
The primary result of this compound’s action is the prevention of exercise-induced muscle damage . By influencing the secretion of anabolic hormones and supplying fuel during exercise, this compound helps enhance physical performance and recovery .
Análisis Bioquímico
Biochemical Properties
H-Asp-OMe influences the secretion of anabolic hormones, supplies fuel during exercise, enhances mental performance during stress-related tasks, and prevents exercise-induced muscle damage . It interacts with various enzymes, proteins, and other biomolecules, affecting their stability and activity .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The formation of isoaspartate (isoAsp) in proteins can negatively affect their function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. This includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
The preparation of H-Asp-OMe typically involves the treatment of L-aspartic acid with an N-protecting agent. The specific preparation process can vary depending on the purpose and conditions of the study . One common method involves the use of titanium tetrachloride-based methodology for the synthesis of dipeptides. This involves the reaction of N-protected amino acids with amino acid methyl esters in pyridine and in the presence of titanium tetrachloride, resulting in high yields and diastereoselectivity. Another method involves the use of calcium (II) iodide as a protective agent for the Fmoc protecting group .
Análisis De Reacciones Químicas
H-Asp-OMe undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Substitution: this compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions: Reagents such as methanol, hydrochloric acid, and titanium tetrachloride are commonly used in reactions involving this compound
Major Products: The major products formed from these reactions include various amino acid derivatives and peptides
Comparación Con Compuestos Similares
H-Asp-OMe is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:
L-aspartic acid dimethyl ester: Used in the synthesis of aspartame.
Fmoc-protected amino esters: Used in solid-phase peptide synthesis.
L-isoaspartyl methyl ester: Involved in the isomerization of aspartic acid.
These compounds share similar chemical properties but differ in their specific applications and synthesis methods.
Propiedades
IUPAC Name |
(3S)-3-amino-4-methoxy-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c1-10-5(9)3(6)2-4(7)8/h3H,2,6H2,1H3,(H,7,8)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWBMHIMADRNIK-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426394 | |
| Record name | H-Asp-OMe | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17812-32-7 | |
| Record name | Methyl L-aspartate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17812-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | H-Asp-OMe | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Aspartic acid, 1-methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of H-Asp-OMe in peptide chemistry?
A1: this compound serves as a valuable building block in peptide synthesis. It contains a protected carboxylic acid group (methyl ester) at the α-carbon, allowing for selective peptide bond formation. This selectivity is crucial when synthesizing peptides containing aspartic acid, as it prevents unwanted side reactions.
Q2: How is this compound employed in the enzymatic synthesis of CCK-4, a fragment of the gastrin hormone?
A2: Researchers successfully synthesized a CCK-4 tripeptide derivative (Phac-Met-Asp(OMe)-Phe-NH2) using this compound [, , ]. The process involves a three-step enzymatic approach:
- Coupling: α-Chymotrypsin catalyzes the formation of a peptide bond between Phac-Met-OCam and H-Asp(OMe)2 in a low water environment [, , ].
- Selective Hydrolysis: Papain selectively hydrolyzes the α-methyl ester of the resulting dipeptide, Phac-Met-Asp(OMe)2, leaving the β-methyl ester intact [, ].
- Final Coupling: Thermolysin facilitates the coupling of the resulting Phac-Met-Asp(OMe)-OH with H-Phe-NH2 to yield the target tripeptide [, ].
Q3: What are the advantages of using enzymatic synthesis with this compound over traditional chemical methods?
A3: Enzymatic synthesis offers several benefits over chemical methods in peptide synthesis:
Q4: Are there any challenges associated with using this compound in enzymatic peptide synthesis?
A4: While advantageous, using this compound presents some challenges:
- Solubility: this compound may exhibit limited solubility in aqueous solutions, often necessitating the use of organic co-solvents or alternative reaction media, impacting enzyme activity [].
- Enzyme Specificity: Not all enzymes can efficiently utilize this compound as a substrate. Careful selection and optimization of the enzyme are crucial for successful synthesis [, ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



